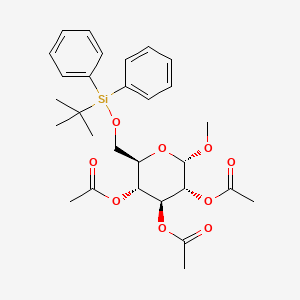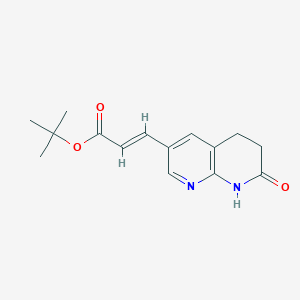
(2S)-2-hydroxy-3-sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-hydroxy-3-sulfanylpropanoic acid, also known as L-cysteine, is a naturally occurring amino acid containing a thiol group. It is an important building block in the biosynthesis of proteins and is involved in various metabolic processes. This compound is known for its role in the formation of disulfide bonds, which are crucial for the structural stability of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-3-sulfanylpropanoic acid can be achieved through several methods. One common approach is the fermentation process using microorganisms such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis.
Another method involves the chemical synthesis of this compound from readily available starting materials. For example, the Strecker synthesis can be employed, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out through fermentation processes. Large-scale fermentation involves the use of bioreactors where genetically modified microorganisms are cultured under controlled conditions to maximize the yield of the compound. The fermentation broth is then subjected to downstream processing, including filtration, purification, and crystallization, to obtain the pure amino acid.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-3-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are essential for protein structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or molecular oxygen (O2) can be used as oxidizing agents.
Reduction: Reducing agents like DTT or β-mercaptoethanol are commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of cystine, a dimer of this compound linked by a disulfide bond.
Reduction: Regeneration of the free thiol group.
Substitution: Formation of thioethers, where the thiol group is replaced by an alkyl or aryl group.
Scientific Research Applications
(2S)-2-hydroxy-3-sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: It plays a crucial role in protein folding and stability, serving as a precursor for the synthesis of glutathione, an important antioxidant.
Medicine: It is used in the treatment of acetaminophen overdose and as a mucolytic agent to break down mucus in respiratory conditions.
Industry: It is used in the food industry as a flavor enhancer and dough conditioner, and in the cosmetic industry for hair care products.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-3-sulfanylpropanoic acid involves its thiol group, which can undergo redox reactions to form disulfide bonds. These disulfide bonds are crucial for the structural integrity of proteins. In biological systems, the compound acts as a precursor for the synthesis of glutathione, which is involved in detoxification processes and protection against oxidative stress.
Comparison with Similar Compounds
(2S)-2-hydroxy-3-sulfanylpropanoic acid can be compared with other sulfur-containing amino acids such as methionine and homocysteine:
Methionine: Unlike this compound, methionine contains a thioether group instead of a thiol group. Methionine is essential for the initiation of protein synthesis.
Homocysteine: Similar to this compound, homocysteine contains a thiol group. elevated levels of homocysteine are associated with cardiovascular diseases.
Properties
Molecular Formula |
C3H6O3S |
|---|---|
Molecular Weight |
122.15 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H6O3S/c4-2(1-7)3(5)6/h2,4,7H,1H2,(H,5,6)/t2-/m1/s1 |
InChI Key |
OLQOVQTWRIJPRE-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)O)S |
Canonical SMILES |
C(C(C(=O)O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)
![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)

![N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B11826857.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11826869.png)



![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)
![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)


![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)
![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)
